Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the benzofuran ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with anti-tumor, antibacterial, and anti-viral activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components . The benzofuran ring structure also contributes to its ability to bind to various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate: This compound lacks the nitro group, which significantly alters its biological activity.
2-Methyl-2,3-dihydrobenzofuran: This compound has a similar benzofuran ring structure but differs in its substituents, leading to different chemical and biological properties.
The presence of the nitro group in this compound makes it unique and enhances its potential as a lead compound in drug development.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-4,9H,5H2,1H3 |
InChI Key |
BOBWMHYGHWRESW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.